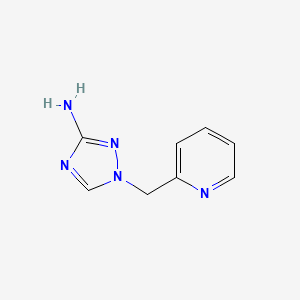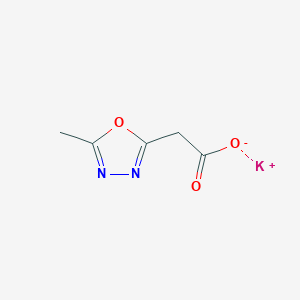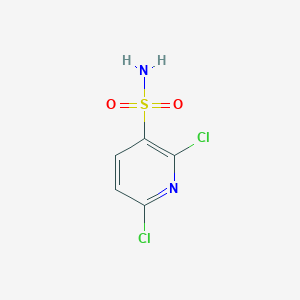![molecular formula C15H12N2O3 B1391829 1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 686264-90-4](/img/structure/B1391829.png)
1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Vue d'ensemble
Description
“1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound . It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of “1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” can be represented by the InChI code: 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11) .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are complex and depend on the specific substituents present on the molecule. For example, the reaction can involve the condensation between the aldehyde and urea, with some similarities to the Mannich condensation .Applications De Recherche Scientifique
Synthesis and Derivative Development
- Synthesis of Novel Derivatives : El Bouakher et al. (2013) demonstrated an efficient synthesis process for novel derivatives of 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, including 4-substituted 3-hydro-1H-pyrido[3,2-e][1,4]diazepine-2,5-diones and 4-benzyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepine-2,5-diones. This synthesis strategy offers a pathway to a library of bis-functionalized pyrido-1,4-diazepines (El Bouakher et al., 2013).
Chemical Transformations and Reactions
- Facile Transformation to 5-Acetyluracils : Singh et al. (1992) reported that 3-Benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione reacts under phase-transfer catalytic conditions to yield 6-substituted 5-acetyluracils. This highlights a unique chemical transformation of the oxazine derivative (Singh, Aggarwal & Kumar, 1992).
Medicinal Chemistry Applications
- Synthesis of Antithrombotic Compounds : Furrer et al. (1994) synthesized 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, an antithrombotic compound with favorable cerebral and peripheral effects, from 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester (Furrer, Wágner & Fehlhaber, 1994).
Herbicidal Applications
- Herbicidal Activity : Wang et al. (2017) designed and synthesized pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, demonstrating promising herbicidal activities. These compounds were found to be potent inhibitors of protoporphyrinogen oxidase and showed broad-spectrum weed control (Wang et al., 2017).
Antioxidant and Antimicrobial Activities
- Antioxidant and Antimicrobial Properties : Sarmiento-Sánchez et al. (2014) explored the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and determined their antimicrobial and antioxidant activities. One of the derivatives showed significant antioxidant capacity (Sarmiento-Sánchez et al., 2014).
Serine Protease Inhibition
- Inhibition of Serine Protease : Player et al. (1994) synthesized compounds that were found to inhibit human leukocyte elastase and chymotrypsin selectively, indicating potential for therapeutic applications (Player, Sowell, Patil, Chih-Min & Powers, 1994).
Orientations Futures
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The future research directions could involve the design of new selective, effective, and safe therapeutic agents based on this scaffold .
Propriétés
IUPAC Name |
1-benzyl-7-methylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-7-8-12-13(16-10)17(15(19)20-14(12)18)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDRACQGOSWAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677839 | |
| Record name | 1-Benzyl-7-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
686264-90-4 | |
| Record name | 1-Benzyl-7-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)


![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

